molecular formula C21H14Cl4N2O3 B4877759 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide

Cat. No.: B4877759
M. Wt: 484.2 g/mol
InChI Key: DVROXAAHQPGFFV-UHFFFAOYSA-N
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Description

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of dichlorobenzamide derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds. The reaction is carried out in a solution of N,N′-dimethylformamide at a temperature of 60°C. The resulting dichlorobenzamide derivatives are obtained in good yields and are characterized using nuclear magnetic resonance and infrared spectroscopy .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of solvents and the use of high-purity starting materials to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and methoxy group allow it to form stable interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide is unique due to its specific combination of chlorine atoms and a methoxy group.

Properties

IUPAC Name

3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl4N2O3/c1-30-14-5-3-13(4-6-14)26-21(29)16-8-12(23)10-18(25)19(16)27-20(28)15-7-2-11(22)9-17(15)24/h2-10H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVROXAAHQPGFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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